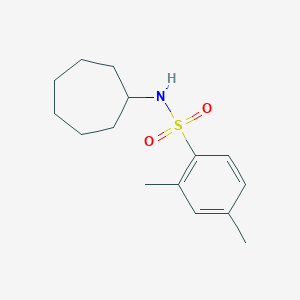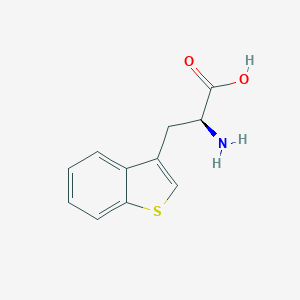
Bunamiodyl sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bunamiodyl Sodium is a chemical compound known for its use as a diagnostic aid in radiographic visualization, particularly for the gallbladder. Its chemical name is 2-[[2,4,6-Triiodo-3-[(1-oxobutyl)amino]phenyl]methylene]butanoic acid monosodium salt. This compound was historically used to detect gallstones in patients with cholelithiasis but was withdrawn from the market due to nephropathy concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bunamiodyl Sodium can be synthesized through a multi-step process involving the iodination of aromatic compounds followed by amide formation. The key steps include:
Iodination: The introduction of iodine atoms into the aromatic ring.
Amide Formation: The reaction of the iodinated compound with butyric acid to form the amide linkage.
The reaction conditions typically involve the use of iodine and a suitable catalyst under controlled temperature and pressure to ensure the correct substitution pattern on the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves large-scale iodination and amide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Bunamiodyl Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the iodine atoms or the amide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated carboxylic acids, while reduction can produce deiodinated amides .
Scientific Research Applications
Bunamiodyl Sodium has been used in various scientific research applications, including:
Chemistry: As a model compound for studying iodination and amide formation reactions.
Biology: Investigating the effects of iodinated compounds on biological systems.
Medicine: Historically used in radiographic imaging to visualize the gallbladder and detect gallstones.
Industry: Employed in the development of diagnostic imaging agents and contrast media.
Mechanism of Action
The mechanism by which Bunamiodyl Sodium exerts its effects involves its high iodine content, which provides radiopacity. This allows it to absorb X-rays and enhance the contrast of the gallbladder in radiographic images. The compound targets the gallbladder, where it accumulates and provides a clear image for diagnostic purposes .
Comparison with Similar Compounds
Similar Compounds
Iopanoic Acid: Another iodinated compound used for cholecystography.
Iodipamide: Used in radiographic imaging of the liver and gallbladder.
Iodixanol: A non-ionic, water-soluble contrast agent used in various imaging procedures.
Uniqueness
Bunamiodyl Sodium is unique due to its specific structure, which provides optimal radiopacity for gallbladder imaging. Its combination of iodine atoms and amide linkage makes it particularly effective for this purpose, although its use has been limited due to nephropathy concerns .
Properties
CAS No. |
1923-76-8 |
|---|---|
Molecular Formula |
C15H15I3NNaO3 |
Molecular Weight |
660.99 g/mol |
IUPAC Name |
sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate |
InChI |
InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+; |
InChI Key |
JNUQEHHAXSHUMD-WVLIHFOGSA-M |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |
Isomeric SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |
Related CAS |
1233-53-0 (Parent) |
Synonyms |
uniodyl buniodyl sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)




![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)


